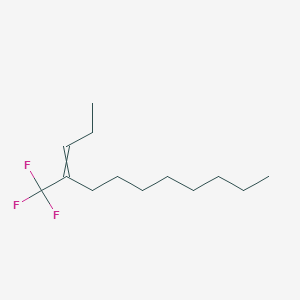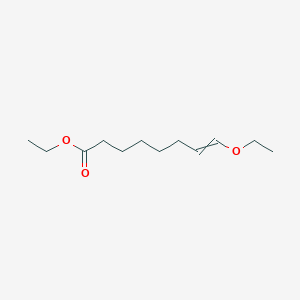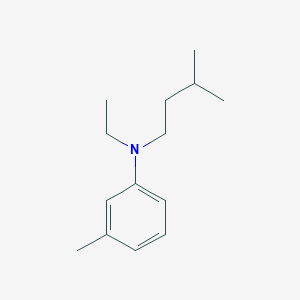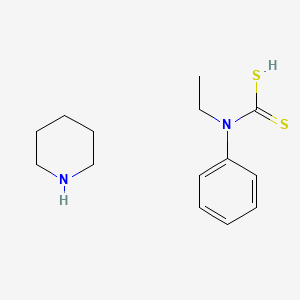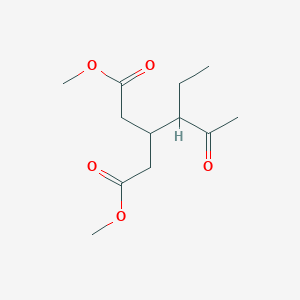
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is a chemical compound with the molecular formula C₁₂H₂₀O₅ and a molecular weight of 244.288 g/mol . This compound is known for its unique structure, which includes a pentanedioic acid backbone with a 1-ethyl-2-oxopropyl group and two methyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester typically involves the esterification of pentanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The 1-ethyl-2-oxopropyl group can also participate in various chemical reactions, influencing the compound’s overall activity and effects .
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, dimethyl ester: Lacks the 1-ethyl-2-oxopropyl group, resulting in different chemical properties and reactivity.
Hexanedioic acid, dimethyl ester: Has a longer carbon chain, which affects its physical and chemical properties.
Butanedioic acid, dimethyl ester: Has a shorter carbon chain, leading to different reactivity and applications.
Uniqueness
Pentanedioic acid, 3-(1-ethyl-2-oxopropyl)-, dimethyl ester is unique due to the presence of the 1-ethyl-2-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research applications and industrial uses .
Properties
CAS No. |
863596-53-6 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
dimethyl 3-(2-oxopentan-3-yl)pentanedioate |
InChI |
InChI=1S/C12H20O5/c1-5-10(8(2)13)9(6-11(14)16-3)7-12(15)17-4/h9-10H,5-7H2,1-4H3 |
InChI Key |
SWMNDUMLYPRODM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(=O)OC)CC(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


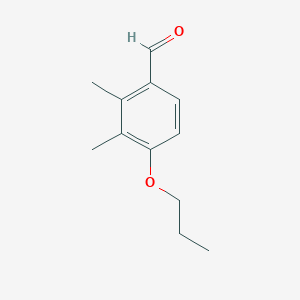
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
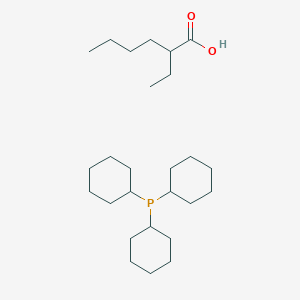
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
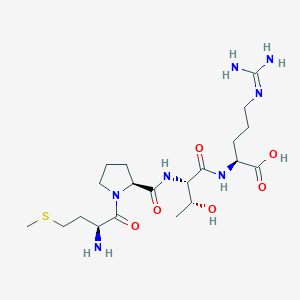
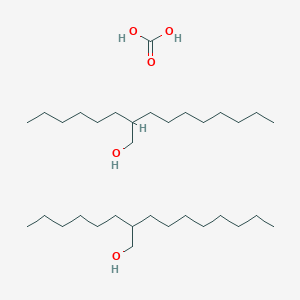

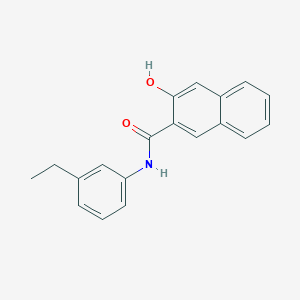
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
